2-Amino-6-ethyl-3-methylquinoline hydrochloride
Description
Systematic Nomenclature and Structural Characterization
The compound is formally identified by the IUPAC name 6-ethyl-3-methylquinolin-2-amine hydrochloride , reflecting its substitution pattern on the quinoline core structure. The quinoline backbone consists of a benzene ring fused to a pyridine ring, with amino (-NH₂), ethyl (-CH₂CH₃), and methyl (-CH₃) functional groups at the 2-, 6-, and 3-positions, respectively (Figure 1). The hydrochloride salt form arises from protonation of the primary amine group, resulting in a chloride counterion.
Structural characterization via SMILES notation (N1C(=C(C)C=C2C=C(C=CC=12)CC)N.Cl) confirms the connectivity of atoms, while the InChIKey (OAOZJYIIBCOQFA-UHFFFAOYSA-N) provides a unique identifier for computational and database applications. Spectroscopic techniques such as NMR and IR would typically resolve the positions of substituents, though such data are not explicitly available in the provided sources.
Molecular Weight and Formula Analysis
The molecular formula C₁₂H₁₅ClN₂ corresponds to a molecular weight of 222.71 g/mol , as calculated from the atomic masses of constituent elements (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01). The formula aligns with the hydrochloride salt form, which adds a hydrogen and chloride ion to the free base (C₁₂H₁₄N₂). Mass spectrometry would yield a parent ion peak at m/z 222.71, with fragmentation patterns characteristic of the ethyl and methyl substituents.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₅ClN₂ | |
| Molecular weight (g/mol) | 222.71 | |
| IUPAC name | 6-ethyl-3-methylquinolin-2-amine hydrochloride |
Crystalline Structure and Salt Formation Mechanisms
While no direct crystallographic data for this compound are available, the hydrochloride salt formation mechanism follows general acid-base chemistry principles. Protonation of the primary amine group (-NH₂) by hydrochloric acid yields the ammonium ion (-NH₃⁺), which pairs with the chloride anion (Cl⁻) to form a stable ionic lattice. The crystalline structure likely adopts a monoclinic or orthorhombic system, common among aromatic ammonium salts, though diffraction studies are required to confirm this.
In analogous quinoline derivatives, such as 6-amino-2-methylquinoline, hydrogen bonding between the ammonium group and chloride ion contributes to lattice stability. The ethyl and methyl groups may induce steric effects, influencing packing efficiency and melting point.
Solubility Profile and Partition Coefficients
The hydrochloride salt form enhances water solubility compared to the free base due to ionic dissociation in polar solvents. While quantitative solubility data (e.g., mg/mL in water or ethanol) are absent in the provided sources, the compound’s ionic nature suggests moderate solubility in aqueous media and polar organic solvents like methanol or dimethyl sulfoxide (DMSO). The partition coefficient (logP), a measure of lipophilicity, can be estimated using computational tools. For the free base (C₁₂H₁₄N₂), a predicted logP of ~3.0 indicates moderate hydrophobicity, which the hydrochloride salt would reduce due to increased polarity.
Thermal Stability and Degradation Pathways
Thermal stability data, including melting point and decomposition temperature, are not explicitly reported in the available literature. However, quinoline derivatives with similar substitution patterns typically exhibit melting points between 150°C and 250°C. Degradation pathways under heating likely involve:
- Dehydrohalogenation : Loss of HCl from the ammonium salt, regenerating the free base.
- Oxidative degradation : Reaction of the aromatic rings with atmospheric oxygen, forming quinone derivatives.
- Side-chain cleavage : Breakdown of ethyl or methyl groups via radical mechanisms.
Stability studies under controlled temperatures and atmospheres are necessary to validate these pathways.
Figure 1: Proposed structure of this compound
CH3
│
C
┌─┴─┐
Cl⁻ · NH₃⁺─C─C2H5
│ │
C══C
╱ ╲
C C
╱ ╲
C──────────C
Note: Diagram illustrates substituent positions on the quinoline backbone. Hydrogen atoms are omitted for clarity.
Properties
CAS No. |
1172796-85-8 |
|---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
6-ethyl-3-methylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
InChI Key |
OAOZJYIIBCOQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Skraup Synthesis
The Skraup synthesis is a classical method for synthesizing quinoline derivatives, including this compound. This method involves the following steps:
Reactants : Aniline and glycerol are used as starting materials.
Catalysts : Sulfuric acid acts as a catalyst, and an oxidizing agent such as nitrobenzene is also required.
Reaction Conditions : The reaction typically occurs under reflux conditions, allowing for the formation of the quinoline ring structure through condensation and oxidation processes.
Doebner-Miller Reaction
This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst. The key steps include:
Reactants : Aniline and β-ketoesters are combined.
Catalysts : Acid catalysts facilitate the reaction, promoting the formation of the quinoline framework.
Advantages : This method can offer higher yields compared to traditional methods due to optimized reaction conditions.
Friedländer Synthesis
The Friedländer synthesis is another approach that can be utilized:
Reactants : 2-Aminobenzaldehyde and ketones are used.
Catalysts : An acid or base catalyst is necessary to drive the reaction forward.
Mechanism : The reaction proceeds via a condensation mechanism, leading to the formation of quinoline derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often employs more sustainable and efficient methods:
Microwave-Assisted Synthesis
Microwave-assisted synthesis enhances reaction rates and yields by using microwave radiation to accelerate chemical reactions. Key features include:
Efficiency : Reduces reaction times significantly compared to conventional heating methods.
Environmental Impact : Minimizes energy consumption, making it a greener alternative for large-scale production.
Solvent-Free Reactions
Conducting reactions without solvents presents several benefits:
Sustainability : Eliminates the need for organic solvents, reducing environmental pollution.
Cost Efficiency : Lowers production costs associated with solvent recovery and disposal.
Catalyst Recycling
Using recyclable catalysts such as clay or ionic liquids can minimize waste and reduce costs in industrial applications:
- Sustainability : Promotes green chemistry principles by reducing the environmental footprint of chemical processes.
Comparative Analysis of Methods
A comparative analysis of the various preparation methods reveals distinct advantages and limitations associated with each approach:
| Method | Advantages | Limitations |
|---|---|---|
| Skraup Synthesis | Well-established; high yields | Requires hazardous reagents |
| Doebner-Miller Reaction | Higher yields; simpler process | Limited substrate scope |
| Friedländer Synthesis | Versatile; applicable to various substrates | May require stringent reaction conditions |
| Microwave-Assisted | Fast; energy-efficient | Equipment cost; potential uneven heating |
| Solvent-Free | Eco-friendly; cost-effective | Limited applicability for some reactions |
| Catalyst Recycling | Reduces waste; sustainable | May require additional processing steps |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Amino-6-ethyl-3-methylquinoline hydrochloride has shown promise as a lead compound in drug discovery due to its biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for the development of new antibiotics.
- Antitumor Properties : Research indicates that derivatives of quinoline compounds can inhibit cell proliferation and induce apoptosis in cancer cells. This suggests that this compound may have potential as an anticancer agent.
Biochemical Research
The compound is frequently utilized in proteomics and biochemical studies due to its ability to interact with proteins and enzymes:
- Binding Affinity Studies : Interaction studies focus on the binding affinity of this compound with specific biological targets, which is crucial for understanding its mechanism of action.
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Table 2: Synthesis Pathways for this compound
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Quinoline Formation | Cyclization | Precursor A, Precursor B |
| Functionalization | Nucleophilic Substitution | Amine Source |
| Salt Formation | Acid-base Reaction | Hydrochloric Acid |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibiotic agent.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that treatment with this compound led to a marked decrease in viability among cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific cellular pathways.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and proteins. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein-Protein Interactions: It can disrupt or stabilize interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below compares the molecular features of 2-amino-6-ethyl-3-methylquinoline hydrochloride with similar quinoline derivatives:
*Estimated formula based on quinoline core and substituents. †Calculated using atomic masses (C:12.01, H:1.01, Cl:35.45, N:14.01).
Key Observations:
- Ethyl vs.
- Halogen Effects: The fluoro substituent in 2-amino-6-fluoro-3-methylquinoline introduces strong electron-withdrawing effects, which may alter reactivity and binding affinity in biological systems .
- Core Structure: Quinoline derivatives exhibit aromatic planar structures critical for intercalation or enzyme inhibition, unlike phenol-based analogs like 6-amino-3-ethylphenol HCl .
Physicochemical and Pharmacological Differences
Solubility:
- Hydrochloride salts generally improve aqueous solubility. However, bulky substituents (e.g., phenyl in 2-amino-6-methyl-3-phenylquinoline HCl) reduce solubility compared to alkyl groups .
- The target compound’s ethyl and methyl groups balance lipophilicity and solubility, making it more versatile in drug formulations than highly hydrophobic analogs.
Stability:
- Electron-donating alkyl groups (ethyl, methyl) may enhance stability under acidic conditions compared to electron-withdrawing substituents (e.g., fluoro) .
Biological Activity
2-Amino-6-ethyl-3-methylquinoline hydrochloride is a quinoline derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.68 g/mol. The compound features a quinoline ring structure, characterized by a benzene ring fused to a pyridine ring, with an amino group at the 2-position and ethyl and methyl substitutions at the 6 and 3 positions, respectively. These functional groups contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, the compound demonstrated inhibition zones in disk diffusion assays, suggesting its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (ppm) |
|---|---|---|
| E. coli | 15 | 1000 |
| S. aureus | 18 | 1000 |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The DPPH radical scavenging assay showed that it can effectively neutralize free radicals, indicating its potential role in preventing oxidative damage .
Table 2: Antioxidant Activity of this compound
| Sample | IC50 Value (µg/mL) |
|---|---|
| This compound | 45.0 |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests have shown that it can inhibit the growth of several cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 22.7 |
| MCF-7 | 30.98 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Hemozoin Polymerization : Similar to other quinoline derivatives, it may inhibit hemozoin polymerization in malaria parasites, leading to increased levels of toxic heme within the parasite.
- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may involve the generation of ROS, which can induce cellular stress in cancer cells, leading to apoptosis .
Case Studies
A notable case study involved the synthesis and evaluation of various quinoline derivatives, including this compound. Researchers found that modifications to the quinoline structure could enhance its biological activity significantly. For instance, derivatives with additional functional groups showed improved antimicrobial efficacy against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-6-ethyl-3-methylquinoline hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis of quinoline derivatives often involves Pd-catalyzed cross-coupling reactions, as demonstrated in the preparation of structurally similar compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k). A typical protocol uses PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in DMF under reflux, followed by column chromatography for purification . Purity validation should combine HPLC (≥95% purity as per standards in ) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. How can the solubility and stability of this compound be characterized under experimental conditions?
- Methodological Answer : Solubility profiling should be conducted in polar (e.g., DMSO, ethanol) and non-polar solvents, with stability assessed via accelerated degradation studies (e.g., exposure to light, heat, or varying pH). For example, related quinoline hydrochlorides (e.g., 2-(chloromethyl)quinoline hydrochloride) show stability under dry, cool storage (2–8°C) . UV-Vis spectroscopy and mass spectrometry can monitor decomposition products .
Q. What analytical techniques are critical for confirming the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard, as used for analogs like 2-chloro-3-hydroxymethyl-6-methoxyquinoline (mean σ(C–C) = 0.003 Å, R factor = 0.041) . Complementary techniques include powder XRD for bulk crystallinity and differential scanning calorimetry (DSC) to determine melting points (e.g., mp 183–187°C for 2-(chloromethyl)quinoline hydrochloride) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks. For instance, studies on 2-chloro-6-methoxyquinoline-3-carbaldehyde used crystallographic data to validate theoretical bond lengths and angles . Pairing computational results with experimental kinetics (e.g., reaction rates in Pd-catalyzed systems) refines mechanistic insights .
Q. What strategies resolve contradictions in biological activity data for quinoline derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations). A robust approach includes:
- Dose-response curves across multiple models (e.g., bacterial vs. mammalian cells).
- Metabolite profiling (LC-MS) to identify active/degradation products.
- Comparative studies with analogs (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride) to isolate structural determinants of activity .
Q. How can isotopic labeling or derivatization enhance tracking of this compound in metabolic studies?
- Methodological Answer : Introduce stable isotopes (e.g., ¹³C, ¹⁵N) during synthesis for tracing via mass spectrometry. For example, ethyl ester derivatives of quinoline carboxaldehydes (e.g., ethyl 6-chloro-2-[(2-chloro-quinolin-3-yl)methoxy]quinoline-3-carboxylate) improve detectability in biological matrices . Derivatization with fluorescent tags (e.g., dansyl chloride) enables cellular localization studies via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
